molecular formula C11H18N4 B11193812 4-Cyclopentyl-3-(pyrrolidin-2-YL)-4H-1,2,4-triazole

4-Cyclopentyl-3-(pyrrolidin-2-YL)-4H-1,2,4-triazole

Cat. No.: B11193812
M. Wt: 206.29 g/mol
InChI Key: WFRXIUVGRQDRCY-UHFFFAOYSA-N
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Description

4-Cyclopentyl-3-(pyrrolidin-2-YL)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopentyl group and a pyrrolidinyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-3-(pyrrolidin-2-YL)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with pyrrolidine and a suitable triazole-forming reagent, such as triethyl orthoformate, under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-3-(pyrrolidin-2-YL)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-Cyclopentyl-3-(pyrrolidin-2-YL)-4H-1,2,4-triazole has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-3-(pyrrolidin-2-YL)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    3-(Pyrrolidin-2-YL)-1,2,4-triazole: A similar compound lacking the cyclopentyl group.

    4-Cyclopentyl-1,2,4-triazole: A compound with a cyclopentyl group but lacking the pyrrolidinyl group.

Uniqueness

4-Cyclopentyl-3-(pyrrolidin-2-YL)-4H-1,2,4-triazole is unique due to the presence of both the cyclopentyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4-cyclopentyl-3-pyrrolidin-2-yl-1,2,4-triazole

InChI

InChI=1S/C11H18N4/c1-2-5-9(4-1)15-8-13-14-11(15)10-6-3-7-12-10/h8-10,12H,1-7H2

InChI Key

WFRXIUVGRQDRCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NN=C2C3CCCN3

Origin of Product

United States

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